3-(methanesulfonamido)-2,4,6-trimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Description
3-(methanesulfonamido)-2,4,6-trimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide is a complex organic compound characterized by the presence of methanesulfonamido, trimethyl, and trifluoroethyl groups attached to a benzenesulfonamide core. This compound is notable for its unique chemical structure, which imparts specific properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3-(methanesulfonamido)-2,4,6-trimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N2O4S2/c1-7-5-8(2)11(9(3)10(7)17-22(4,18)19)23(20,21)16-6-12(13,14)15/h5,16-17H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMBTFGAVWIDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NS(=O)(=O)C)C)S(=O)(=O)NCC(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methanesulfonamido)-2,4,6-trimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The trimethyl groups are usually added through alkylation reactions under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-efficiency catalysts and advanced purification techniques such as recrystallization and chromatography to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3-(methanesulfonamido)-2,4,6-trimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoroethyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkoxides, amines, and thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
3-(methanesulfonamido)-2,4,6-trimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(methanesulfonamido)-2,4,6-trimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide involves its interaction with molecular targets through its functional groups. The trifluoroethyl group, in particular, can enhance binding affinity to certain proteins or enzymes, potentially inhibiting their activity . The methanesulfonamido group may also play a role in modulating the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl methanesulfonate: Shares the trifluoroethyl group but differs in overall structure and reactivity.
Trifluoromethanesulfonic acid 2,2,2-trifluoroethyl ester: Another trifluoroethyl-containing compound with distinct chemical properties.
Uniqueness
The presence of both methanesulfonamido and trifluoroethyl groups in a single molecule allows for versatile interactions in chemical and biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
